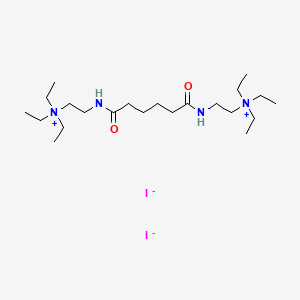
7-Methyl-N,N-dimethyltryptamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-N,N-dimethyltryptamine is a synthetic derivative of the naturally occurring compound N,N-dimethyltryptamine It belongs to the class of tryptamines, which are known for their psychoactive properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-N,N-dimethyltryptamine typically involves the methylation of tryptamine derivatives. One common method includes the use of methyl iodide and a base such as sodium hydroxide to facilitate the methylation process. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction parameters to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 7-Methyl-N,N-dimethyltryptamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles such as sodium azide.
Major Products Formed:
Oxidation: Formation of corresponding indole-3-carboxylic acids.
Reduction: Formation of reduced tryptamine derivatives.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
7-Methyl-N,N-dimethyltryptamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex tryptamine derivatives.
Biology: Studied for its effects on neurotransmitter systems and potential as a tool for understanding brain function.
Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders.
Industry: Utilized in the development of novel psychoactive substances for research purposes.
Mecanismo De Acción
The mechanism of action of 7-Methyl-N,N-dimethyltryptamine involves its interaction with serotonin receptors in the brain. It acts as a non-selective agonist at various serotonin receptors, including 5-HT2A and 5-HT1A. This interaction leads to altered neurotransmitter release and modulation of neural pathways, resulting in its psychoactive effects.
Comparación Con Compuestos Similares
N,N-Dimethyltryptamine: A naturally occurring compound with similar psychoactive properties.
5-Methoxy-N,N-dimethyltryptamine: Another synthetic derivative with distinct pharmacological effects.
Bufotenin: A naturally occurring tryptamine with hallucinogenic properties.
Uniqueness: 7-Methyl-N,N-dimethyltryptamine is unique due to its specific methylation pattern, which may result in different pharmacokinetic and pharmacodynamic properties compared to other tryptamines. This uniqueness makes it a valuable compound for research into the structure-activity relationships of tryptamines.
Propiedades
Número CAS |
65882-39-5 |
|---|---|
Fórmula molecular |
C13H18N2 |
Peso molecular |
202.30 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-(7-methyl-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C13H18N2/c1-10-5-4-6-12-11(7-8-15(2)3)9-14-13(10)12/h4-6,9,14H,7-8H2,1-3H3 |
Clave InChI |
PQSFTUCFMWBITK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(=CN2)CCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


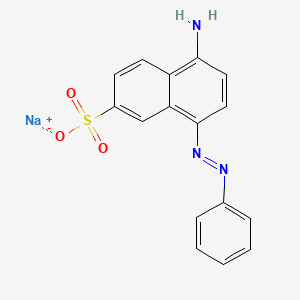
![n-[(2-Ethoxyphenyl)carbamoyl]octadecanamide](/img/structure/B13768690.png)
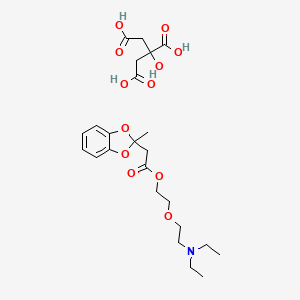
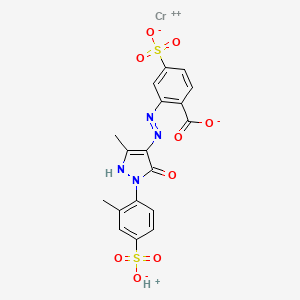

![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B13768703.png)
![4h-1-Benzopyran-4-one,2-[3-(dimethylamino)phenyl]-](/img/structure/B13768707.png)
![4-[[5-(Aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B13768714.png)
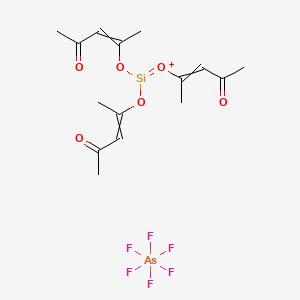
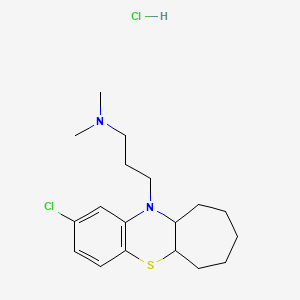
![2-Amino-4-azanidyl-5-[(5-nitro-2-oxidophenyl)diazenyl]benzenesulfonate;chromium(3+);hydron;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768739.png)


